molecular formula C5H9NO2 B13102183 5-(Aminomethyl)dihydrofuran-2(3H)-one

5-(Aminomethyl)dihydrofuran-2(3H)-one

Cat. No.: B13102183
M. Wt: 115.13 g/mol
InChI Key: XJNSEWOBVXGVCK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)dihydrofuran-2(3H)-one is an organic compound with a furan ring structure. It is characterized by the presence of an aminomethyl group attached to the furan ring, making it a versatile compound in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with dihydrofuran-2(3H)-one.

    Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes:

    Raw Material Preparation: Purification of starting materials.

    Reaction Optimization: Control of reaction parameters such as temperature, pressure, and pH.

    Product Isolation: Separation and purification of the final product using techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the furan ring to a more saturated structure.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Formation of oxo derivatives and carboxylic acids.

    Reduction Products: Formation of dihydrofuran derivatives.

    Substitution Products: Formation of N-substituted derivatives.

Scientific Research Applications

5-(Aminomethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    5-(Methyl)dihydrofuran-2(3H)-one: Contains a methyl group instead of an aminomethyl group.

Uniqueness

5-(Aminomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

5-(aminomethyl)oxolan-2-one

InChI

InChI=1S/C5H9NO2/c6-3-4-1-2-5(7)8-4/h4H,1-3,6H2

InChI Key

XJNSEWOBVXGVCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CN

Origin of Product

United States

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